Cas no 91687-71-7 (2-(3-bromophenoxy)-2-methylPropanoic acid)

2-(3-Bromophenoxy)-2-methylpropanoic acid is a brominated aromatic compound featuring a phenoxy group substituted with a methylpropanoic acid moiety. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for constructing complex molecules in pharmaceutical and agrochemical applications. The presence of the bromine atom enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling precise functionalization. The carboxylic acid group offers further derivatization potential, including esterification or amidation. Its stability under standard conditions ensures consistent performance in synthetic workflows. This compound is particularly suited for researchers developing targeted bioactive molecules or specialty chemicals requiring controlled aromatic substitution patterns.
2-(3-bromophenoxy)-2-methylPropanoic acid structure
91687-71-7 structure
商品名:2-(3-bromophenoxy)-2-methylPropanoic acid
CAS番号:91687-71-7
MF:C10H11BrO3
メガワット:259.096542596817
MDL:MFCD09713174
CID:2112046
PubChem ID:20993488

2-(3-bromophenoxy)-2-methylPropanoic acid 化学的及び物理的性質

名前と識別子

    • 2-(3-bromophenoxy)-2-methylPropanoic acid
    • DTXSID801270806
    • EN300-8530806
    • DA-28488
    • SCHEMBL3841972
    • 91687-71-7
    • Z803506418
    • MDL: MFCD09713174
    • インチ: InChI=1S/C10H11BrO3/c1-10(2,9(12)13)14-8-5-3-4-7(11)6-8/h3-6H,1-2H3,(H,12,13)
    • InChIKey: PGOZZHTZOZAWGK-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 257.98916Da
  • どういたいしつりょう: 257.98916Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 215
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 46.5Ų

2-(3-bromophenoxy)-2-methylPropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-8530806-2.5g
2-(3-bromophenoxy)-2-methylpropanoic acid
91687-71-7 95.0%
2.5g
$1174.0 2025-03-21
Enamine
EN300-8530806-5.0g
2-(3-bromophenoxy)-2-methylpropanoic acid
91687-71-7 95.0%
5.0g
$1737.0 2025-03-21
1PlusChem
1P00H5GV-100mg
2-(3-bromophenoxy)-2-methylpropanoic acid
91687-71-7 95%
100mg
$286.00 2024-04-20
Aaron
AR00H5P7-100mg
2-(3-bromophenoxy)-2-methylpropanoic acid
91687-71-7 95%
100mg
$284.00 2025-02-14
Aaron
AR00H5P7-10g
2-(3-bromophenoxy)-2-methylpropanoic acid
91687-71-7 95%
10g
$3569.00 2024-07-18
1PlusChem
1P00H5GV-500mg
2-(3-bromophenoxy)-2-methylpropanoic acid
91687-71-7 95%
500mg
$641.00 2024-04-20
1PlusChem
1P00H5GV-250mg
2-(3-bromophenoxy)-2-methylpropanoic acid
91687-71-7 95%
250mg
$386.00 2024-04-20
1PlusChem
1P00H5GV-1g
2-(3-bromophenoxy)-2-methylpropanoic acid
91687-71-7 95%
1g
$804.00 2024-04-20
Enamine
EN300-8530806-0.05g
2-(3-bromophenoxy)-2-methylpropanoic acid
91687-71-7 95.0%
0.05g
$128.0 2025-03-21
Enamine
EN300-8530806-0.5g
2-(3-bromophenoxy)-2-methylpropanoic acid
91687-71-7 95.0%
0.5g
$468.0 2025-03-21

2-(3-bromophenoxy)-2-methylPropanoic acid 関連文献

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2-(3-bromophenoxy)-2-methylPropanoic acidに関する追加情報

2-(3-Bromophenoxy)-2-Methylpropanoic Acid: A Comprehensive Overview

2-(3-Bromophenoxy)-2-Methylpropanoic Acid (CAS No. 91687-71-7) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structural features, has been the subject of extensive research due to its potential applications in drug development and material science. The molecule consists of a 3-bromophenoxy group attached to a 2-methylpropanoic acid backbone, creating a structure that exhibits both aromatic and carboxylic acid functionalities.

The 3-bromophenoxy group in this compound contributes to its aromatic character, which plays a crucial role in determining its chemical reactivity and biological activity. Recent studies have highlighted the importance of bromine substitution in aromatic compounds, particularly in modulating their electronic properties and enhancing their stability. The 2-methylpropanoic acid moiety, on the other hand, introduces a carboxylic acid group that can participate in various chemical reactions, including esterification and amidation, making it versatile for functionalization.

One of the most promising areas of research involving 2-(3-Bromophenoxy)-2-Methylpropanoic Acid is its application in drug design. The compound's ability to act as a scaffold for bioactive molecules has been explored in several recent studies. For instance, researchers have investigated its potential as a precursor for developing anti-inflammatory agents and antioxidants. The bromine atom in the aromatic ring has been shown to enhance the compound's ability to interact with biological targets, making it a valuable component in medicinal chemistry.

In addition to its pharmacological applications, 2-(3-Bromophenoxy)-2-Methylpropanoic Acid has also found relevance in materials science. Its structural properties make it an attractive candidate for use in the synthesis of advanced polymers and coatings. Recent advancements in polymer chemistry have demonstrated how this compound can be incorporated into polymer networks to improve their mechanical and thermal properties. The presence of the carboxylic acid group allows for easy integration into polymer backbones through covalent bonding.

The synthesis of 2-(3-Bromophenoxy)-2-Methylpropanoic Acid involves a multi-step process that typically begins with the bromination of phenol derivatives. This is followed by etherification to introduce the phenoxy group and subsequent alkylation or acylation steps to form the carboxylic acid moiety. Researchers have recently developed more efficient synthetic routes that minimize waste and improve yield, making this compound more accessible for large-scale applications.

From an environmental perspective, understanding the behavior of 2-(3-Bromophenoxy)-2-Methylpropanoic Acid in natural systems is crucial. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, with microbial communities playing a key role in its transformation. However, further research is needed to assess its long-term impact on aquatic ecosystems and soil health.

In conclusion, 2-(3-Bromophenoxy)-2-Methylpropanoic Acid (CAS No. 91687-71-7) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and functional groups make it an invaluable tool for researchers working in drug discovery, materials science, and environmental chemistry. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an even greater role in advancing modern science.

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